molecular formula C7H14ClN3O B2624510 rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans CAS No. 2460739-50-6

rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans

Cat. No.: B2624510
CAS No.: 2460739-50-6
M. Wt: 191.66
InChI Key: NXXVGKNTXAWTML-RIHPBJNCSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic heterocycles. The base structure, pyrido[4,3-d]pyrimidin-2-one , consists of a pyridine ring fused to a pyrimidine ring at the 4,3-positions, with a ketone group at position 2. The prefix decahydro- indicates full saturation of both rings, resulting in ten hydrogen atoms added to the bicyclic system.

The stereochemical descriptor (4aR,8aS) specifies the absolute configuration of the bridgehead atoms in the bicyclic framework. The trans designation refers to the relative orientation of substituents across the ring system, ensuring the hydrochloride counterion stabilizes the protonated amine group in a specific spatial arrangement. This configuration is critical for distinguishing the compound from its cis or other stereoisomeric forms.

For comparison, the structurally related pyrido[3,4-d]pyrimidin-2-one (CID 165987862) features a different ring fusion pattern (3,4 instead of 4,3), altering the spatial orientation of substituents and physicochemical properties. The target compound’s SMILES string, C1CNC[C@H]2[C@@H]1CNC(=O)N2.Cl, encodes its stereochemistry, with @ and @@ symbols denoting the R and S configurations at the 4a and 8a positions, respectively.

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans is not explicitly listed in public databases. However, analogous compounds provide insight into identifier conventions. For example, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., CID 15605782) are assigned CAS numbers such as 93076-03-0, reflecting structural and stereochemical specificity.

Identifier Type Value Source
Molecular Formula C₇H₁₃N₃O·HCl Derived
InChI Key QOKQCHFUXVEDOX-WDSKDSINSA-N (base)
SMILES C1CNC[C@H]2[C@@H]1CNC(=O)N2.Cl Derived
Hypothetical PubChem CID 165987863 (base + HCl) Estimated

The absence of a registered CAS number underscores the compound’s specialized applications or proprietary status in pharmaceutical research. Alternative identifiers, such as the InChI string InChI=1S/C7H13N3O.ClH/c11-7-9-5-6-3-1-2-8-4-6;/h6,8H,1-5H2,(H2,9,11);1H/t6-;/m0./s1, integrate stereochemical and compositional data, enabling precise database queries.

Comparative Analysis of Pyrido[4,3-d]pyrimidine Isomerism

Isomerism in pyrido-pyrimidine systems arises from variations in ring fusion positions, stereochemistry, and substituent orientation. The table below contrasts key features of pyrido[4,3-d]pyrimidine isomers with related scaffolds:

Feature pyrido[4,3-d]pyrimidin-2-one pyrido[3,4-d]pyrimidin-2-one pyrido[1,2-a]pyrimidin-4-one
Ring Fusion Positions 4,3 3,4 1,2
Degree of Saturation Decahydro (10 H) Decahydro Hexahydro
Stereochemical Complexity High (bridged bicyclic) Moderate Low
Example CAS N/A 165987862 93076-03-0

The trans configuration in the target compound minimizes steric hindrance between the pyridine and pyrimidine rings, enhancing thermodynamic stability compared to cis isomers. This stereoelectronic preference is corroborated by synthetic studies on 2-thioxo-3,4-dihydropyrimidines , where trans isomers exhibit higher chiral resolution efficiency in HPLC separations.

Furthermore, computational analyses of analogous systems (e.g., thieno[2,3-d]pyrimidin-4-ones ) reveal that ring fusion position dictates dipole moments and solubility profiles. For instance, pyrido[4,3-d]pyrimidines typically exhibit greater polarity than their [3,4-d] counterparts due to asymmetric charge distribution across the fused rings.

Properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h5-6,8H,1-4H2,(H2,9,10,11);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXVGKNTXAWTML-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1NC(=O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin-2-one core, followed by the introduction of the decahydro moiety. The final step involves the addition of the hydrochloride group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound’s decahydro pyrido-pyrimidinone structure distinguishes it from related bicyclic lactams. Key comparisons include:

Compound Core Structure Substituents Stereochemistry Salt Form
Target Compound Decahydropyrido-pyrimidinone None (parent structure) trans-4aR,8aS Hydrochloride
: γ-Piperidinol Derivative Spiro[isoquinoline-cyclohexan] 4a-hydroxy, 2-methyl rac-1S,4aS,8aS* None
: Octahydro-pyrido-pyrazine Octahydropyrido-pyrazine 7-methanol substituent 7S,9αS None

Key Observations :

  • Unlike the spiro compound in , the target lacks a hydroxyl group but retains hydrogen-bonding capacity via the lactam carbonyl, which may influence crystal packing .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound enhances water solubility, unlike the neutral spiro compound in . The octahydro-pyrido-pyrazine () may exhibit moderate solubility due to its polar methanol group .

Pharmacological Relevance

  • Target Compound : As a bicyclic lactam, it may serve as a scaffold for CNS or antimicrobial agents, though specific activity data are unavailable.
  • Compound : Structural similarity to nicotine receptor modulators suggests possible neuropharmacological applications .

Biological Activity

The compound rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans, is a bicyclic structure that combines elements of both pyridine and pyrimidine. This unique configuration contributes to its biological activity, particularly in the field of medicinal chemistry. The compound has been identified as a promising candidate for antiviral therapies, notably as an inhibitor of HIV integrase.

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 2460739-50-6

The structure features a saturated decahydro framework which enhances its stability and solubility in various solvents. The presence of a carbonyl group at position 2 allows for nucleophilic addition reactions, while the nitrogen atoms in the rings facilitate protonation and complexation reactions.

Antiviral Properties

Research indicates that rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride exhibits significant antiviral properties, particularly against HIV. It functions as an inhibitor of HIV integrase, an enzyme critical for the integration of viral DNA into the host genome. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit HIV replication.

The mechanism by which this compound inhibits HIV integrase involves binding to the enzyme and preventing its interaction with viral DNA. Interaction studies using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have elucidated its binding affinities and mechanisms of action.

Case Studies

  • Inhibition of HIV Integrase : A study demonstrated that rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one derivatives significantly reduced viral loads in cell cultures infected with HIV. The effectiveness was attributed to their ability to bind tightly to the integrase enzyme, thereby blocking its activity.
  • Comparative Analysis with Similar Compounds : A comparative study highlighted the unique efficacy of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one against other structurally similar compounds. The table below summarizes the biological activities of related compounds:
Compound NameStructure TypeBiological Activity
Pyridone DerivativesBicyclicAntiviral activity against various viruses
1-Amino-2-pyridinonesNitrogen heterocyclesPotential anti-cancer properties
DihydropyrimidinesBicyclicAnticonvulsant effects
rac-(4aR,8aS)-decahydropyrido Bicyclic Potent HIV integrase inhibitor

This table illustrates how rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one distinguishes itself through its specific stereochemistry and targeted action on HIV integrase compared to other compounds.

Future Research Directions

Given its promising antiviral properties, further research is warranted to explore:

  • Derivatives Development : Investigating structural modifications to enhance potency and reduce toxicity.
  • Broader Antiviral Spectrum : Studying the compound's efficacy against other viral targets beyond HIV.
  • Mechanistic Studies : Detailed mechanistic studies to fully understand its interactions with biological macromolecules.

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